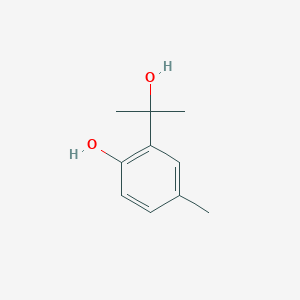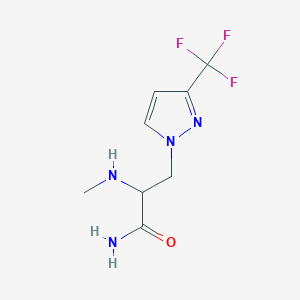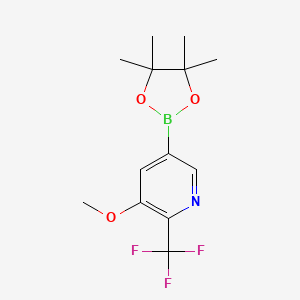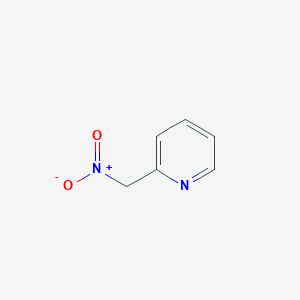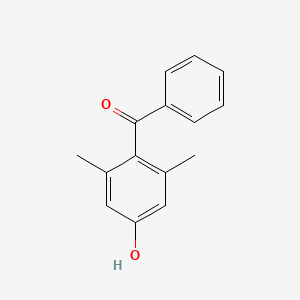
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H14O2 It is a benzophenone derivative, characterized by the presence of a hydroxy group and two methyl groups on one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone typically involves the reaction of sodium iodide with 4-benzyloxy-2,6-dimethylbenzophenone in the presence of trimethylsilyl chloride in acetonitrile. This reaction is carried out in an autoclave at 130°C for 24 hours, yielding the desired product with a 60% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,6-dimethylbenzoic acid.
Reduction: Formation of (4-hydroxy-2,6-dimethylphenyl)methanol.
Substitution: Formation of 4-chloro-2,6-dimethylphenyl)(phenyl)methanone or similar derivatives.
科学研究应用
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
作用机制
The mechanism of action of (4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
相似化合物的比较
Similar Compounds
(2-Hydroxy-4,6-dimethylphenyl)(phenyl)methanone: Similar structure but with the hydroxy group in a different position.
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone oxime: Contains an oxime group instead of a carbonyl group.
(4-Chloro-2,6-dimethylphenyl)(phenyl)methanone: Contains a chloro group instead of a hydroxy group.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity and potential for hydrogen bonding, while the methyl groups provide steric hindrance, influencing its overall reactivity and stability.
属性
CAS 编号 |
81375-01-1 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
(4-hydroxy-2,6-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-10-8-13(16)9-11(2)14(10)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
InChI 键 |
RZRVRBXMWQOUNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)
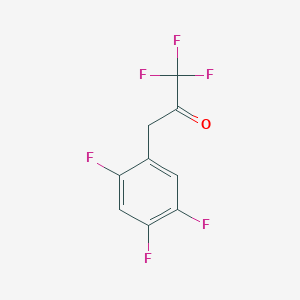
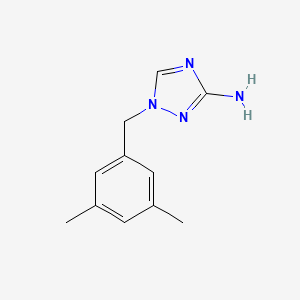
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol](/img/structure/B13530907.png)


